molecular formula C15H21NO3S B2841082 2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide CAS No. 1903788-67-9

2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide

Cat. No.: B2841082
CAS No.: 1903788-67-9
M. Wt: 295.4
InChI Key: ZXBTWBKGFOUFSR-UHFFFAOYSA-N
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Description

2-Methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide is a benzamide derivative characterized by a methoxy group at the 2-position of the benzene ring and a sulfanyl-ethyl side chain terminating in an oxane (tetrahydropyran) ring at the 4-position.

Properties

IUPAC Name

2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3S/c1-18-14-5-3-2-4-13(14)15(17)16-8-11-20-12-6-9-19-10-7-12/h2-5,12H,6-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBTWBKGFOUFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCSC2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide typically involves the reaction of 2-methoxybenzoyl chloride with 2-(oxan-4-ylsulfanyl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key comparisons include:

Structural and Functional Analogues

Compound Name Substituents on Benzamide Side Chain Structure Biological Activity Key Features References
2-Methoxy-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide 2-methoxy -NH-CH2-CH2-S-oxane-4-yl Unknown (potential sigma receptor ligand) Oxane ring, thioether linkage
[¹²⁵I]PIMBA 4-methoxy, 3-iodo -NH-CH2-CH2-piperidinyl Sigma receptor imaging/therapy Radioiodinated, high tumor uptake in prostate cancer models
Encainide 4-methoxy -NH-Ph-CH2-CH2-piperidinyl Antiarrhythmic (Class IC) Piperidine, para-methoxy; modulates cardiac sodium channels
Metoclopramide 2-methoxy, 4-amino,5-Cl -NH-CH2-CH2-N(Et)₂ Prokinetic, antiemetic Diethylamino group enhances CNS penetration
Nitazoxanide 2-acetoxy -NH-thiazole (nitro) Antiparasitic Nitro-thiazole moiety targets anaerobic metabolism
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) None (benzamide) -NH-CH2-CH2-(3,4-dimethoxyPh) Unknown Dimethoxyphenethyl side chain enhances lipophilicity

Key Comparisons

Side Chain Variations: The oxane-thioether side chain in the target compound contrasts with piperidine ([¹²⁵I]PIMBA, encainide) and dimethoxyphenethyl (Rip-B) side chains. Thioether vs. Amine/Ether Linkages: The thioether (C-S-C) in the target compound may confer metabolic stability compared to ethers (C-O-C) but could be susceptible to oxidation, unlike the stable tertiary amine in metoclopramide .

Substituent Effects :

  • Methoxy Position : The 2-methoxy group in the target compound and metoclopramide may sterically hinder interactions with flat binding pockets (e.g., sigma receptors), whereas 4-methoxy substituents (encainide, [¹²⁵I]PIMBA) allow for planar stacking .
  • Electron-Withdrawing Groups : Nitazoxanide’s nitro-thiazole moiety enhances redox activity, critical for its antiparasitic action, while the target compound lacks such groups, suggesting different mechanisms .

Biological Activity: Sigma Receptor Targeting: [¹²⁵I]PIMBA’s high affinity for sigma receptors (Kd = 5.80 nM) correlates with its piperidine side chain. The target compound’s oxane-thioether group may alter binding kinetics due to steric or electronic differences . Antiarrhythmic Potential: Encainide’s piperidine and para-methoxy groups contribute to sodium channel blockade. The target compound’s thioether and 2-methoxy configuration may modulate ion channel interactions differently .

Physicochemical Properties

Property Target Compound [¹²⁵I]PIMBA Encainide Metoclopramide
Molecular Weight ~309 g/mol (estimated) ~485 g/mol ~358 g/mol ~300 g/mol
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.8 (high) ~3.0 ~2.1
Solubility Moderate (polar oxane) Low (radioiodine) Low (piperidine) High (amine salt)
Metabolic Stability Moderate (thioether oxidation) Low (iodine cleavage) High (stable piperidine) Low (amine metabolism)

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